Z-Phe-ONp

Description

BenchChem offers high-quality Z-Phe-ONp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Phe-ONp including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

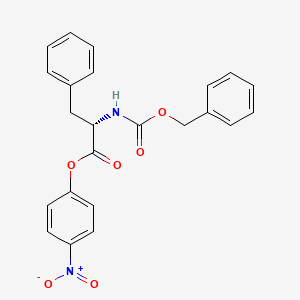

(4-nitrophenyl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVENQUPLPBPLGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-86-1, 2578-84-9 |

Source

|

| Record name | N-[(Phenylmethoxy)carbonyl]phenylalanine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 3-phenyl-N-((phenylmethoxy)carbonyl)-L-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC118440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitrophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Z-Phe-ONp as a Probing Substrate for Chymotrypsin-Like Serine Proteases

Topic: Understanding the specificity of Z-Phe-ONp for serine proteases Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Z-Phe-ONp (N-Carbobenzyloxy-L-phenylalanine p-nitrophenyl ester) is a highly sensitive, chromogenic substrate used to profile the kinetic activity of serine proteases with chymotrypsin-like specificity. Unlike amide substrates (e.g., Z-Phe-pNA), the ester linkage in Z-Phe-ONp renders it highly activated (

This guide details the molecular basis of its specificity, provides a validated experimental protocol, and outlines the kinetic frameworks required to interpret data accurately.

Molecular Basis of Specificity

Structural Architecture

The specificity of Z-Phe-ONp is dictated by two distinct structural components that probe the enzyme's active site architecture:

-

The P1 Residue (Phenylalanine): The benzyl side chain of phenylalanine is designed to slot into the S1 specificity pocket of the enzyme.

-

Chymotrypsin: The S1 pocket is deep and hydrophobic (lined by residues like Ser189, Gly216, Gly226), perfectly accommodating the aromatic ring.

-

Trypsin: The S1 pocket contains a negative charge (Asp189), repelling the hydrophobic Phe residue.

-

Elastase: The S1 pocket is occluded by bulky residues (Val216, Thr226), preventing the entry of the large Phe side chain.

-

-

The Leaving Group (p-Nitrophenol): Upon hydrolysis, the ester bond breaks to release p-nitrophenol. This leaving group is essentially non-specific but highly reactive, driving the acylation step of the reaction.

Mechanism of Action

The reaction proceeds via a classic Acyl-Enzyme Intermediate pathway. The rate-limiting step for ester substrates like Z-Phe-ONp is often deacylation (

Figure 1: The catalytic pathway of Z-Phe-ONp hydrolysis. For esters,

Experimental Protocol: Kinetic Assay

Objective: Determine the hydrolytic activity of

Reagents & Buffer Preparation

-

Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl

.-

Note: Calcium stabilizes Chymotrypsin and prevents autolysis.

-

-

Substrate Stock (20 mM): Dissolve Z-Phe-ONp in dry DMSO or Methanol.

-

Critical: This ester is liable to spontaneous hydrolysis.[1] Prepare fresh or store at -20°C with desiccant.

-

-

Enzyme Stock:

-Chymotrypsin (1 mg/mL) in 1 mM HCl (prevents autolysis during storage).

Assay Workflow

The following workflow ensures correction for spontaneous hydrolysis, which is significant at pH 7.8.

Figure 2: Step-by-step assay workflow emphasizing the subtraction of spontaneous hydrolysis rates.

Step-by-Step Methodology

-

Blanking: Place 2.9 mL of Assay Buffer into a quartz cuvette.

-

Substrate Addition: Add 0.1 mL of diluted Z-Phe-ONp substrate (Final conc: 0.1 - 0.5 mM). Mix by inversion.

-

Baseline Recording: Record

for 2 minutes to establish the Spontaneous Hydrolysis Rate ( -

Enzyme Initiation: Add 10-50 µL of Enzyme Stock. Mix immediately.

-

Measurement: Monitor

for 3–5 minutes. The reaction should be linear. -

Calculation:

-

: Extinction coefficient of p-nitrophenol at pH 7.8 (approx. 15,000 - 18,000 M

-

: Extinction coefficient of p-nitrophenol at pH 7.8 (approx. 15,000 - 18,000 M

Kinetic Characterization & Data Analysis

Comparative Specificity

Z-Phe-ONp is often used to differentiate Chymotrypsin from other proteases. While Subtilisin also hydrolyzes Z-Phe-ONp, the kinetic profiles differ.

Table 1: Representative Kinetic Parameters for Z-Phe-ONp Hydrolysis

| Enzyme | Specificity Pocket (S1) | Specificity Note | |||

| Deep Hydrophobic | High (~50-100) | Low (~0.05) | Very High | Highly efficient due to perfect Phe fit. | |

| Subtilisin Carlsberg | Broad Hydrophobic | High | Moderate | High | Broader specificity; accepts Ala/Leu at P1. |

| Trypsin | Negatively Charged (Asp) | Negligible | High | Very Low | Steric/Electrostatic clash with Phe. |

| Elastase | Occluded (Val/Thr) | Low | High | Low | Steric clash with bulky Phe group. |

Interpreting vs

-

Low

(< 0.1 mM): Indicates very tight binding of the Z-Phe moiety to the enzyme's S1 pocket. -

High

: Indicates that the ester bond is easily destabilized by the catalytic triad (Ser-His-Asp). -

Burst Kinetics: Because Z-Phe-ONp is an ester, you may observe an initial "burst" of color (rapid acylation) followed by a slower steady state (deacylation). For steady-state kinetics, measure the linear phase after the burst.

Troubleshooting & Validation

Spontaneous Hydrolysis

Z-Phe-ONp is unstable at pH > 7.0.

-

Symptom: High background absorbance or non-linear baseline.

-

Solution: Keep the buffer pH at 7.8 (do not exceed 8.0). Store substrate in organic solvent (DMSO) until the very last second. Always run a "No Enzyme" control.

Solvent Effects

-

Issue: High concentrations of DMSO or Methanol can inhibit the enzyme.

-

Limit: Keep final organic solvent concentration

.

Inner Filter Effect

-

Issue: If the substrate concentration is too high (> 1 mM), the background absorbance of the substrate itself (though Z-Phe-ONp is mostly colorless, impurities may exist) can absorb light.

-

Check: Ensure initial absorbance is < 1.0 OD.

References

-

Renard, M., & Fersht, A. R. (1973).[2] "Anomalous pH Dependence of kcat/KM in Enzyme Reactions. Rate Constants for the Association of Chymotrypsin With Substrates." Biochemistry. Available at: [Link]

- Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews. (Contextual grounding for S1 pocket specificity).

Sources

The Kinetic Standard: A Technical Guide to Z-Phe-ONp in Protease Research

Part 1: Introduction & Chemical Identity

Z-Phe-ONp (N-Carbobenzyloxy-L-phenylalanine p-nitrophenyl ester) represents a cornerstone reagent in the history of enzymology. While modern high-throughput screening often utilizes fluorogenic substrates (like AMC or FRET peptides), Z-Phe-ONp remains the "gold standard" for specific mechanistic inquiries—particularly for active site titration and dissecting the pre-steady-state kinetics of serine proteases like Chymotrypsin.

This guide provides a rigorous technical breakdown of Z-Phe-ONp, moving beyond simple definitions to explore the why and how of its application in drug development and kinetic modeling.

Chemical Profile[1][2][3][4]

-

IUPAC Name: (S)-2-((Benzyloxycarbonyl)amino)-3-phenylpropanoic acid 4-nitrophenyl ester

-

Common Name: Z-Phe-ONp

-

Molecular Formula:

-

Molecular Weight: ~420.42 g/mol

-

Solubility: Soluble in organic solvents (DMSO, DMF, Acetonitrile); limited solubility in pure water (requires co-solvent in assays).

-

Detection: Colorimetric (Release of p-nitrophenol,

nm).

Part 2: Mechanistic Basis & The "Burst" Phenomenon

To use Z-Phe-ONp effectively, one must understand the Acyl-Enzyme Intermediate mechanism. Unlike amide substrates (e.g., Z-Phe-pNA), which are hydrolyzed slowly, ester substrates like Z-Phe-ONp have a highly labile leaving group (p-nitrophenol).

The Kinetic Pathway

Serine proteases (E) react with the substrate (S) in two distinct chemical steps:

-

Acylation (

): The enzyme attacks the ester bond, releasing the yellow p-nitrophenol ( -

Deacylation (

): Water attacks the intermediate, releasing the acid product (

For Z-Phe-ONp,

Visualization: The Hydrolysis Pathway

The following diagram illustrates the "Ping-Pong" mechanism specific to Z-Phe-ONp hydrolysis.

Caption: The kinetic pathway of Z-Phe-ONp hydrolysis. Note that k2 (acylation) is significantly faster than k3 (deacylation), leading to the accumulation of the Acyl-Enzyme intermediate.

Part 3: Historical Development & Significance

The development of Z-Phe-ONp was pivotal in the mid-20th century for proving the existence of the covalent acyl-enzyme intermediate in serine proteases.

-

The Problem: Early enzymologists debated whether proteolysis occurred via a direct attack by water (single displacement) or via a covalent intermediate (double displacement).

-

The Solution: In the 1960s, researchers (notably Bender , Kézdy , and Gutfreund ) utilized p-nitrophenyl esters. They observed that when mixing Chymotrypsin with Z-Phe-ONp, there was an immediate "burst" of yellow color equivalent to the molar concentration of the enzyme, followed by a slower linear rate.

-

The Implication: This proved that the first product (p-nitrophenol) left the enzyme before the second product (Z-Phe-OH), confirming the existence of a covalent

intermediate.

Today, this specific property is used for Active Site Titration . By measuring the amplitude of the "burst," one can calculate the exact concentration of active enzyme molecules in a solution, a critical quality control step in drug development assays.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for Active Site Titration using Z-Phe-ONp. It includes built-in controls to ensure data integrity.

Reagents

-

Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

(Calcium stabilizes Chymotrypsin). -

Substrate Stock: 10 mM Z-Phe-ONp in dry Acetonitrile (MeCN). Note: Keep dry; esters hydrolyze spontaneously in water.

-

Enzyme:

-Chymotrypsin (or target serine protease) in 1 mM HCl (prevents autolysis).

Workflow Diagram

Caption: Step-by-step workflow for active site titration using Z-Phe-ONp. Steps 2 and 6 are critical for data validation.

Step-by-Step Methodology

-

Blanking: In a cuvette, add 990 µL Buffer and 10 µL Substrate Stock. Measure absorbance at 400 nm for 2 minutes.

-

Validation: The slope should be near zero. If high, your stock is wet or degraded.

-

-

Enzyme Equilibration: In a fresh cuvette, add Buffer and Enzyme (e.g., 1-5 µM final concentration). Incubate 1 min.

-

Initiation: Rapidly add Substrate Stock (excess, e.g., 50-100 µM) and mix immediately (pipette up/down 3 times).

-

Measurement: Monitor

continuously for 3-5 minutes. -

Calculation:

-

Plot Absorbance vs. Time.

-

You will see a rapid jump (Burst) followed by a linear steady state.

-

Extrapolate the linear portion back to

. The Y-intercept represents the "Burst Amplitude" ( -

Active Enzyme Concentration (

) = -

Use the extinction coefficient of p-nitrophenol (

at pH 8.0).

-

Part 5: Comparative Analysis

Why choose Z-Phe-ONp over modern alternatives?

Table 1: Substrate Comparison for Serine Proteases

| Feature | Z-Phe-ONp (Ester) | Z-Phe-pNA (Amide) | Z-Phe-AMC (Fluorogenic) |

| Leaving Group | p-Nitrophenol | p-Nitroaniline | 7-Amino-4-methylcoumarin |

| Reaction Type | Fast Acylation ( | Slow Acylation ( | Slow Acylation |

| Sensitivity | Moderate (Absorbance) | Low (Absorbance) | High (Fluorescence) |

| Primary Use | Active Site Titration , Burst Kinetics | Steady-state Kinetics ( | High-Throughput Screening (HTS) |

| Stability | Low (Spontaneous hydrolysis) | High | High |

| Cost | Low | Low | Moderate/High |

Key Insight: Do not use Z-Phe-ONp for routine inhibitor screening (

Part 6: Modern Relevance in Drug Development

In the context of modern drug discovery (E-E-A-T principle of Authority):

-

Quality Control of Recombinant Proteases: When producing proteases (e.g., for COVID-19 antivirals targeting

or cancer targets), protein concentration ( -

Mechanism of Inhibition: To distinguish between competitive inhibitors (affecting binding) and covalent inhibitors (affecting acylation), comparing kinetics on ester vs. amide substrates is a powerful diagnostic tool.

References

-

Bender, M. L., et al. (1966). The Determination of the Concentration of the Active Site of alpha-Chymotrypsin. Journal of the American Chemical Society.

-

Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews.

-

ChemicalBook. (2024). N-Cbz-L-Phenylalanine p-nitrophenyl ester Chemical Properties.

-

GoldBio. (2024). Chromogenic Substrates Overview.

- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley-Interscience. (Standard Text for Kinetic Protocols).

The Chromogenic Substrate Z-Phe-ONp: An In-Depth Technical Guide to Enzyme Kinetics Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective on Robust Enzyme Assays

In the realm of enzyme kinetics, particularly within the fast-paced environment of drug discovery and development, the reliability of your assay is paramount. The data you generate forms the bedrock of critical decisions, from lead optimization to regulatory submissions. My years in the field have taught me that a robust assay is not merely a set of instructions; it is a self-validating system built on a deep understanding of the tools at hand. This guide is crafted from that perspective, focusing on a classic yet powerful tool: the chromogenic substrate N-α-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, or as it is more commonly known, Z-Phe-ONp.

We will move beyond a simple recitation of protocols. Instead, this document will serve as a technical deep-dive, exploring the "why" behind the "how." We will dissect the core principles of using Z-Phe-ONp, from its chemical properties to the nuances of data interpretation. The goal is to empower you, the researcher, to not only execute these assays with precision but also to troubleshoot and adapt them to your specific needs, ensuring the highest level of scientific integrity in your findings.

The Heart of the Assay: Understanding Z-Phe-ONp

Z-Phe-ONp is a synthetic substrate meticulously designed for the study of certain proteolytic enzymes, most notably chymotrypsin.[1] Its structure is a clever piece of chemical engineering that allows for a straightforward and continuous monitoring of enzyme activity.

Chemical Structure and Properties of Z-Phe-ONp [1]

| Property | Value |

| Molecular Formula | C₂₃H₂₀N₂O₆ |

| Molecular Weight | 420.41 g/mol |

| IUPAC Name | (4-nitrophenyl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents like DMSO and ethanol. Limited solubility in aqueous buffers. |

The key to Z-Phe-ONp's utility lies in its two main components:

-

The Recognition Moiety (Z-Phe): The N-α-Benzyloxycarbonyl-L-phenylalanine portion mimics the natural substrate of chymotrypsin. Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. The bulky, hydrophobic phenylalanine residue of Z-Phe-ONp fits snugly into the S1 hydrophobic pocket of the chymotrypsin active site, ensuring specific binding.

-

The Chromogenic Reporter (ONp): The p-nitrophenyl ester group is the reporter. Upon enzymatic cleavage of the ester bond, p-nitrophenol (pNP) is released. In its protonated form at neutral or acidic pH, pNP is colorless. However, under slightly alkaline conditions (typically pH > 7), the phenolic proton dissociates to form the p-nitrophenolate ion, which exhibits a strong yellow color with a characteristic absorbance maximum around 400-410 nm. This color change is the basis of the spectrophotometric assay.

The Catalytic Event: Mechanism of Z-Phe-ONp Cleavage by Chymotrypsin

Chymotrypsin belongs to the family of serine proteases, which employ a highly conserved catalytic triad of amino acids in their active site: Histidine-57, Aspartate-102, and Serine-195. The cleavage of Z-Phe-ONp by chymotrypsin proceeds via a "ping-pong" mechanism, specifically a covalent hydrolysis.

Here is a step-by-step breakdown of the catalytic mechanism:

-

Substrate Binding: The phenylalanine side chain of Z-Phe-ONp binds to the hydrophobic S1 pocket of chymotrypsin, positioning the scissile ester bond adjacent to the catalytic triad.

-

Nucleophilic Attack: The hydroxyl group of Serine-195, made highly nucleophilic by the general base catalysis of Histidine-57 (which is, in turn, stabilized by Aspartate-102), attacks the carbonyl carbon of the Z-Phe-ONp ester bond.

-

Formation of the Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by the "oxyanion hole," a region of the active site that contains backbone amide protons.

-

Acyl-Enzyme Formation and Release of p-Nitrophenol: The tetrahedral intermediate collapses. The bond between the carbonyl carbon and the p-nitrophenoxy group is broken. Histidine-57, now acting as a general acid, donates a proton to the p-nitrophenoxy group, facilitating its departure as p-nitrophenol (pNP). This leaves the Z-Phe moiety covalently attached to the Serine-195 residue, forming an acyl-enzyme intermediate.

-

Deacylation: A water molecule enters the active site. Histidine-57, now acting as a general base, activates the water molecule for a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.

-

Formation of a Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, again stabilized by the oxyanion hole.

-

Enzyme Regeneration and Product Release: This intermediate collapses, breaking the covalent bond between the Z-Phe moiety and Serine-195. The Z-Phe-carboxylate is released, and the catalytic triad is regenerated, ready for another catalytic cycle.

Caption: Chymotrypsin 'Ping-Pong' Mechanism for Z-Phe-ONp Hydrolysis

Experimental Design and Protocol for Chymotrypsin Kinetic Analysis

A well-designed kinetic experiment is crucial for obtaining reliable Michaelis-Menten parameters (Kₘ and Vₘₐₓ). The following protocol is a robust starting point for characterizing chymotrypsin activity using Z-Phe-ONp.

Reagent Preparation and Stability

-

Chymotrypsin Stock Solution: Prepare a stock solution of bovine pancreatic α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Storing the enzyme stock at a low pH (around 3.0) minimizes autolysis. For the assay, dilute the stock solution in the assay buffer to the desired final concentration.

-

Z-Phe-ONp Stock Solution: Due to its limited aqueous solubility, a stock solution of Z-Phe-ONp should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO). A typical stock concentration is 10-20 mM. Store the stock solution at -20°C, protected from light.

-

Assay Buffer: A common and effective buffer is 50-100 mM Tris-HCl, pH 7.8-8.0. The slightly alkaline pH is essential for the ionization of the liberated p-nitrophenol to the colored p-nitrophenolate ion.

Step-by-Step Experimental Protocol

-

Prepare a series of Z-Phe-ONp dilutions in the assay buffer from your DMSO stock. It is critical to keep the final DMSO concentration in the assay low and constant across all substrate concentrations (typically ≤ 1-2% v/v) to avoid solvent effects on enzyme activity.

-

Set up the reaction in a 96-well microplate or a cuvette. For each reaction, add the assay buffer and the Z-Phe-ONp dilution. Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic hydrolysis of the substrate.

-

Equilibrate the plate/cuvette to the desired temperature (e.g., 25°C or 37°C) in a temperature-controlled spectrophotometer.

-

Initiate the reaction by adding a small volume of the diluted chymotrypsin solution. The final enzyme concentration should be chosen such that the reaction rate is linear for a reasonable period (e.g., 5-10 minutes).

-

Immediately start monitoring the increase in absorbance at 405 nm over time. Record data points at regular intervals (e.g., every 15-30 seconds).

A Self-Validating Experimental Workflow

Caption: Workflow for Chymotrypsin Kinetic Assay using Z-Phe-ONp

Data Analysis and Interpretation: From Raw Data to Kinetic Constants

The raw data from the spectrophotometer will be a series of absorbance values over time for each substrate concentration. The following steps will guide you through the process of converting this data into meaningful kinetic parameters.

Calculation of Initial Velocity (v₀)

For each substrate concentration, plot absorbance at 405 nm versus time. The initial velocity (v₀) is the initial linear slope of this curve. It is crucial to use only the initial, linear portion of the curve, as the reaction rate will decrease over time due to substrate depletion and potential product inhibition.

Conversion of Absorbance Units to Molar Concentration

The rate in absorbance units per minute needs to be converted to molar concentration per minute using the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance

-

ε (epsilon) is the molar extinction coefficient of p-nitrophenol at 405 nm under the specific assay conditions (pH, buffer composition). This value must be determined experimentally by generating a standard curve of known p-nitrophenol concentrations. A commonly cited value is around 18,000 M⁻¹cm⁻¹.

-

b is the path length of the cuvette or the liquid in the microplate well (in cm).

-

c is the concentration of p-nitrophenol in M.

The rate of product formation (v₀ in M/s) can then be calculated as:

v₀ (M/s) = (slope of absorbance vs. time in s⁻¹) / (ε * b)

Determination of Kₘ and Vₘₐₓ

Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]). This will generate a Michaelis-Menten plot. The Kₘ and Vₘₐₓ values are then determined by fitting this data to the Michaelis-Menten equation using non-linear regression software:

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

While historically, linear transformations like the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) were used, they are no longer recommended for determining kinetic parameters as they can disproportionately weight data points at low substrate concentrations. However, they can still be useful for visualizing inhibition patterns.

Expected Kinetic Parameters for Chymotrypsin with Z-Phe-ONp

While the exact Kₘ and Vₘₐₓ values for chymotrypsin with Z-Phe-ONp can vary depending on the specific assay conditions (pH, temperature, buffer), published data for similar N-acyl-L-phenylalanine p-nitroanilide substrates suggest that the Kₘ is typically in the micromolar to low millimolar range.

Expanding the Utility: Z-Phe-ONp with Other Proteases

While Z-Phe-ONp is a canonical substrate for chymotrypsin, its utility can extend to other proteases with a preference for large hydrophobic residues at the P1 position. However, it is crucial to empirically validate its suitability for each new enzyme.

-

Subtilisin: This serine protease from Bacillus species has a broad substrate specificity but does show a preference for aromatic or large hydrophobic residues at the P1 position. Z-Phe-ONp can serve as a substrate for subtilisin, although the kinetic parameters will differ from those of chymotrypsin.

-

Elastase: Pancreatic elastase typically prefers small, aliphatic amino acids at the P1 position. Therefore, Z-Phe-ONp is generally not a good substrate for elastase.

-

Papain: This cysteine protease has broad specificity but can accommodate a phenylalanine at the P1 position. However, the catalytic mechanism of cysteine proteases is different from that of serine proteases, and the optimal assay conditions (e.g., pH, requirement for reducing agents) will vary.

When exploring a new enzyme, it is essential to perform a full kinetic characterization to determine the Kₘ and Vₘₐₓ, as these values are unique to each enzyme-substrate pair.

Practical Considerations and Troubleshooting

-

Substrate Solubility: The limited aqueous solubility of Z-Phe-ONp is a key practical challenge. Ensure that the substrate remains fully dissolved in the assay buffer at all concentrations used. Precipitation of the substrate will lead to erroneous results. The use of a small, constant percentage of an organic cosolvent like DMSO is often necessary.

-

Stability of Z-Phe-ONp: In aqueous solutions, especially at alkaline pH, p-nitroanilide substrates can undergo slow, non-enzymatic hydrolysis. It is essential to measure and subtract the rate of this background hydrolysis from the enzymatic rate for each substrate concentration.

-

Inner Filter Effect: At high substrate or product concentrations, the absorbance of the solution can become so high that it interferes with the accurate measurement of the emitted light, a phenomenon known as the inner filter effect. This can lead to an underestimation of the reaction velocity. It is important to work within a range of absorbance values where the Beer-Lambert law holds true (generally, A < 1.5).

Safety and Handling

-

Z-Phe-ONp: While a specific Material Safety Data Sheet (MSDS) for Z-Phe-ONp may not be readily available from all suppliers, it should be handled with the care afforded to all laboratory chemicals. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

p-Nitrophenol: The product of the enzymatic reaction, p-nitrophenol, is toxic if swallowed, in contact with skin, or if inhaled. It can also cause damage to organs through prolonged or repeated exposure. Handle with care and dispose of waste according to institutional guidelines.

-

DMSO: Dimethyl sulfoxide is readily absorbed through the skin and can carry dissolved substances with it. Therefore, exercise caution when handling DMSO stock solutions.

Synthesis of Z-Phe-ONp

For research groups with synthetic chemistry capabilities, the synthesis of Z-Phe-ONp can be a cost-effective option. A common method involves the coupling of N-α-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with p-nitrophenol. This is typically achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate organic solvent.

Conclusion: Mastering the Assay for Reliable Results

The Z-Phe-ONp substrate, when used with a thorough understanding of its properties and the principles of enzyme kinetics, is a powerful tool for the characterization of chymotrypsin and other related proteases. By moving beyond rote protocol-following and embracing a deeper, mechanistic understanding of the assay, researchers can ensure the generation of high-quality, reliable data that will stand up to the rigors of scientific scrutiny and accelerate the pace of drug discovery and development.

References

-

Jackson, G. E., & M'khombeni, F. A. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(10), 5155–5162. Retrieved from [Link]

-

ResearchGate. (n.d.). Apparent K M and V max Values for Native Chymotrypsin and Chymotrypsin-pQA 198 Incubated With Aprotinin or Glycine Max at 25°C in 0.1 M. Retrieved from [Link]

-

Chemistry LibreTexts. (2016, April 3). 3.3: Chymotrypsin: A Case Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. Retrieved from [Link]

-

Diva-portal.org. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Z-Phe-ONp. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic Origins of the Substrate Selectivity of Serine Proteases. Retrieved from [Link]

-

ResearchGate. (n.d.). Design of a Selective Substrate and Activity Based Probe for Human Neutrophil Serine Protease 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the synthesis of L-4-nitrophenylalanine. Retrieved from [Link]

-

ResearchGate. (n.d.). Apparent K M and V max Values for Native Chymotrypsin and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5. Retrieved from [Link]

-

Khan Academy. (n.d.). Enzyme Kinetics with Michaelis-Menten Curve | V, [s], Vmax, and Km Relationships. Retrieved from [Link]

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of drug in DMSO?. Retrieved from [Link]

-

YouTube. (2014, June 10). 040-Substrate Specficity. Retrieved from [Link]

Sources

Standard Protocol for Chymotrypsin Assay using Z-Phe-ONp: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chymotrypsin and Its Activity Assay

Chymotrypsin is a key serine protease that plays a crucial role in the digestion of proteins in the small intestine.[1] It is synthesized in the pancreas as an inactive zymogen, chymotrypsinogen, and upon activation, it selectively cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Beyond its physiological role, chymotrypsin is a widely studied enzyme in biochemical and pharmaceutical research due to its well-characterized mechanism and its relevance in various pathological conditions.

Accurate and reproducible measurement of chymotrypsin activity is essential for a wide range of applications, including the screening of potential inhibitors in drug discovery, the characterization of enzyme kinetics, and the quality control of enzyme preparations. This guide provides a detailed protocol for a robust and reliable chymotrypsin assay using the chromogenic substrate N-α-Benzoyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp).

The Principle of the Assay: A Chromogenic Approach

The chymotrypsin assay using Z-Phe-ONp is a continuous spectrophotometric method based on the enzymatic hydrolysis of the substrate. Chymotrypsin catalyzes the cleavage of the ester bond in Z-Phe-ONp, releasing N-Benzoyl-L-phenylalanine and p-nitrophenol (pNP).

Caption: Enzymatic hydrolysis of Z-Phe-ONp by chymotrypsin.

The product, p-nitrophenol, exhibits strong absorbance at a wavelength of 405-410 nm under neutral to alkaline conditions, while the substrate shows negligible absorbance at this wavelength. This allows for the continuous monitoring of the reaction progress by measuring the increase in absorbance at 405 nm, which is directly proportional to the amount of p-nitrophenol produced and, consequently, to the chymotrypsin activity.

Essential Materials and Reagents

Equipment:

-

UV-Vis Spectrophotometer (capable of measuring absorbance at 405 nm and maintaining a constant temperature)

-

Cuvettes (quartz or high-quality disposable, 1 cm path length)

-

Pipettes (calibrated, for accurate liquid handling)

-

Water bath or heating block (for temperature control)

-

pH meter

-

Vortex mixer

-

Analytical balance

Reagents:

-

α-Chymotrypsin (from bovine pancreas, e.g., Sigma-Aldrich C4129)

-

N-α-Benzoyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp)

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Calcium Chloride (CaCl₂)

-

Hydrochloric Acid (HCl)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ultrapure water

Preparation of Reagents: The Foundation of a Reliable Assay

Accurate preparation of reagents is critical for the reproducibility of the assay.

1. Assay Buffer (80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8)

-

Dissolve 9.69 g of Tris base and 14.7 g of calcium chloride dihydrate in approximately 800 mL of ultrapure water.

-

Adjust the pH to 7.8 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with ultrapure water.

-

Store at 4°C. The buffer is stable for several weeks.

Causality: Tris buffer provides a stable pH environment optimal for chymotrypsin activity.[2][3] Calcium ions are known to enhance the stability of chymotrypsin.

2. Chymotrypsin Stock Solution (1 mg/mL in 1 mM HCl)

-

Dissolve 10 mg of α-chymotrypsin in 10 mL of cold 1 mM HCl.

-

Gently mix to dissolve. Avoid vigorous shaking.

-

Aliquot into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Causality: Chymotrypsin is more stable at a slightly acidic pH for storage.[2] Storing in small aliquots prevents degradation from multiple freeze-thaw cycles.

3. Z-Phe-ONp Stock Solution (10 mM)

-

Z-Phe-ONp has poor solubility in aqueous solutions. A stock solution should be prepared in an organic solvent.

-

Dissolve 39.54 mg of Z-Phe-ONp in 10 mL of high-quality, anhydrous DMSO or DMF.[4]

-

Store the stock solution at -20°C, protected from light and moisture.

Causality: Using an organic solvent like DMSO or DMF is necessary to achieve a sufficiently concentrated stock solution of the hydrophobic substrate.[4]

The Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a standard 1 mL reaction volume in a cuvette. The volumes can be scaled down for use in a 96-well plate format, with appropriate adjustments.

Caption: Workflow for the chymotrypsin assay using Z-Phe-ONp.

1. Instrument Setup:

-

Set the spectrophotometer to measure absorbance at 405 nm.[5]

-

Set the temperature of the cuvette holder to 25°C.

2. Preparation of Working Solutions:

-

Working Chymotrypsin Solution: Dilute the chymotrypsin stock solution in cold 1 mM HCl to a final concentration of approximately 10-30 µg/mL.[2] The optimal concentration may need to be determined empirically to obtain a linear reaction rate for at least 5 minutes.

-

Working Z-Phe-ONp Solution: On the day of the experiment, dilute the 10 mM Z-Phe-ONp stock solution in Assay Buffer to the desired final concentration. For a standard assay, a final concentration of 0.1 mM Z-Phe-ONp is a good starting point.

3. Assay Procedure:

-

To a 1 cm path length cuvette, add the following:

-

950 µL of Assay Buffer

-

40 µL of the working Z-Phe-ONp solution (this will result in a final concentration of 0.4 mM in the reaction mixture, which may need optimization)

-

-

Mix gently by inverting the cuvette.

-

Place the cuvette in the spectrophotometer and incubate for 5 minutes to allow the solution to reach thermal equilibrium (25°C).

-

Initiate the reaction by adding 10 µL of the working chymotrypsin solution.

-

Immediately mix the contents of the cuvette by gentle inversion and start recording the absorbance at 405 nm every 15-30 seconds for 5-10 minutes.

Data Analysis and Calculation of Enzyme Activity

The rate of the enzymatic reaction is determined from the initial linear portion of the absorbance versus time plot.

1. Calculate the Initial Velocity (ΔA/min):

-

Plot the absorbance values (Y-axis) against time in minutes (X-axis).

-

Identify the linear portion of the curve (usually the first few minutes).

-

Calculate the slope of this linear portion, which represents the initial velocity (ΔA/min).

2. Calculate Enzyme Activity:

The activity of the enzyme is calculated using the Beer-Lambert law: A = εcl

Where:

-

A is the absorbance

-

ε (epsilon) is the molar extinction coefficient of p-nitrophenol (M⁻¹cm⁻¹)

-

c is the concentration of p-nitrophenol (M)

-

l is the path length of the cuvette (cm)

The molar extinction coefficient (ε) for p-nitrophenol is pH-dependent. At pH 7.8, a value of 18,000 M⁻¹cm⁻¹ can be used for calculations.[6][7]

Enzyme Activity (Units/mL) = (ΔA/min) * (Total Reaction Volume in mL) / (ε * Path Length in cm * Volume of Enzyme in mL)

One unit (U) of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Z-Phe-ONp per minute at 25°C and pH 7.8.

Worked Example:

-

ΔA/min = 0.05

-

Total Reaction Volume = 1 mL

-

ε = 18,000 M⁻¹cm⁻¹

-

Path Length = 1 cm

-

Volume of Enzyme = 0.01 mL

Activity (µmol/min/mL or U/mL) = (0.05 * 1) / (18,000 * 1 * 0.01) = 0.000278 M/min

To convert to µmol/min/mL: Activity = 0.000278 mol/L/min * 10⁶ µmol/mol * 0.001 L/mL = 0.278 µmol/min/mL = 0.278 U/mL

Specific Activity (Units/mg) = Activity (U/mL) / Concentration of Enzyme (mg/mL)

| Parameter | Symbol | Value |

| Wavelength | λ | 405 nm |

| Temperature | T | 25°C |

| pH | 7.8 | |

| Molar Extinction Coefficient of pNP | ε | 18,000 M⁻¹cm⁻¹ |

| Path Length | l | 1 cm |

Ensuring Trustworthiness: Assay Validation and Controls

To ensure the reliability and accuracy of the results, the following control experiments are essential:

-

No-Enzyme Control (Substrate Blank): A reaction mixture containing all components except the enzyme. This control accounts for any non-enzymatic hydrolysis of the substrate (auto-hydrolysis). The rate of absorbance change in this control should be negligible and subtracted from the rate of the enzyme-catalyzed reaction.

-

No-Substrate Control (Enzyme Blank): A reaction mixture containing the enzyme and buffer but no substrate. This control measures any change in absorbance due to the enzyme itself.

-

Positive Control: A known concentration of a standard chymotrypsin preparation should be run in parallel to verify the assay is performing as expected.

-

Linearity of the Assay: It is important to determine the range of enzyme concentrations over which the reaction rate is linear. If the rate is too high, the substrate will be rapidly depleted, and the reaction will no longer be in the initial velocity phase. In such cases, the enzyme solution should be further diluted.

References

-

CoaChrom. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, February 17). 9.3: Chymotrypsin- A Case Study. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Time dependent change in absorption of p-nitro phenol (λ = 405 nm).... Retrieved from [Link]

-

Liu, K. (2022). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Journal of Food Science, 87(5), 2018-2033. Retrieved from [Link]

-

AK LECTURES. (2015, March 19). Chymotrypsin and Covalent Catalysis [Video]. YouTube. Retrieved from [Link]

-

UF Teaching Center. (2013, February 7). Chymotrypsin Mechanism [Video]. YouTube. Retrieved from [Link]

-

CliniSciences. (n.d.). p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase BioAssay™ Kit. Retrieved from [Link]

-

Liu, K. (2022). Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. Journal of Food Science, 87(5), 2018-2033. Retrieved from [Link]

-

Zhang, Y., et al. (2006). Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States. Journal of Biological Chemistry, 281(38), 27853-27863. Retrieved from [Link]

-

University of San Diego. (n.d.). Biochem Lab Enzyme Assay Background F21. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 4. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. neb.com [neb.com]

- 7. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Solubilization of Z-Phe-ONp for Aqueous Buffer Applications

Abstract and Introduction

N-α-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, commonly abbreviated as Z-Phe-ONp, is a critical reagent in biochemical and pharmaceutical research. Its primary utility lies in its function as an activated ester of phenylalanine. The benzyloxycarbonyl (Z or Cbz) group provides temporary protection for the α-amino group, while the p-nitrophenyl (ONp) ester activates the carboxyl group, rendering it susceptible to nucleophilic attack. This unique structure makes Z-Phe-ONp an excellent substrate for proteolytic enzymes like chymotrypsin and a valuable building block in solution-phase peptide synthesis.[1][2][3]

Despite its utility, a significant technical hurdle for researchers is the compound's inherent hydrophobicity and consequential poor solubility in aqueous buffers.[1] Direct dissolution in aqueous media is often impractical and leads to inconsistent results. Furthermore, the activated ester is prone to hydrolysis in aqueous environments, a factor that must be carefully managed to ensure experimental integrity.[4][5]

This comprehensive application guide provides a robust, field-proven methodology for the effective solubilization of Z-Phe-ONp. We will detail the co-solvent strategy, present validated step-by-step protocols for preparing both stable, high-concentration stock solutions and ready-to-use aqueous working solutions, and offer expert insights into avoiding common pitfalls such as precipitation and premature hydrolysis. An illustrative application in a chymotrypsin enzyme assay is provided to contextualize the protocol's practical implementation.

The Core Challenge: Physicochemical Properties and Stability

The successful use of Z-Phe-ONp hinges on overcoming two primary obstacles:

-

Poor Aqueous Solubility : The molecule contains two aromatic rings (from the Z-group and phenylalanine side chain), which contribute to its significant hydrophobicity and low solubility in water.[1]

-

Hydrolytic Instability : The p-nitrophenyl ester is an effective leaving group, which is key to its reactivity. However, this also makes the ester bond susceptible to cleavage by water (hydrolysis), especially under neutral to basic pH conditions.[4][5][6] This spontaneous, non-enzymatic breakdown of the substrate can lead to high background signals in colorimetric assays and reduce the effective concentration of the reagent.

The most reliable strategy to navigate these challenges is the co-solvent method . This involves first dissolving the compound in a small volume of a water-miscible organic solvent to create a concentrated stock solution. This stock is then diluted into the final aqueous buffer immediately before use, ensuring the final concentration of the organic solvent is minimal to avoid interfering with the biological system (e.g., enzyme activity).[7][8]

Table 1: Physicochemical Properties of Z-Phe-ONp

| Property | Value | Source |

| Full Chemical Name | (4-nitrophenyl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | [9] |

| Molecular Formula | C₂₃H₂₀N₂O₆ | [9] |

| Molecular Weight | 420.4 g/mol | [9] |

| Appearance | White to off-white solid/powder | [1] |

Recommended Materials and Co-Solvents

Materials & Equipment:

-

Z-Phe-ONp (solid powder)

-

Anhydrous, research-grade organic solvents (see Table 2)

-

Appropriate aqueous buffer (e.g., Tris-HCl, Phosphate Buffer)

-

Calibrated analytical balance

-

Microcentrifuge tubes or glass vials with secure caps

-

Calibrated micropipettes

-

Vortex mixer

Table 2: Recommended Co-Solvents for Z-Phe-ONp Stock Solutions

| Co-Solvent | Key Characteristics & Rationale | Typical Stock Concentration |

| Dimethyl Sulfoxide (DMSO) | Primary Recommendation. A highly polar aprotic solvent with excellent solvating power for a wide range of organic molecules. Water-miscible and generally well-tolerated at low final concentrations (<1% v/v) in most enzyme assays. | 10 - 50 mM |

| Dimethylformamide (DMF) | A good alternative to DMSO with similar solvating properties. Ensure high purity as impurities can interfere with assays. | 10 - 50 mM |

| Acetonitrile (ACN) | Effective at solubilizing Z-Phe-ONp. Its volatility can be a concern for concentration stability during handling. Often used in HPLC applications. | 10 - 50 mM |

| Methanol / Ethanol | Can be used, but Z-Phe-ONp may have lower solubility compared to DMSO or DMF. May be preferred if aprotic solvents interfere with the downstream application. | 5 - 20 mM |

Experimental Protocols

This section provides two core protocols: preparing a stable organic stock solution and diluting it to a final aqueous working solution.

Protocol A: Preparation of a High-Concentration Stock Solution

Causality: Creating a concentrated stock in an anhydrous organic solvent is the cornerstone of this methodology. It overcomes the primary solubility barrier and provides a stable, storable solution that prevents the rapid hydrolysis that would occur in an aqueous environment.

-

Pre-Calculation: Determine the mass of Z-Phe-ONp required to achieve the desired stock concentration (e.g., 25 mM).

-

Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight (420.4 g/mol ) / 1000

-

Example for 1 mL of 25 mM stock: 1 mL x 25 mM x 420.4 / 1000 = 10.51 mg

-

-

Weighing: Accurately weigh the calculated mass of Z-Phe-ONp into a suitable container (e.g., a 1.5 mL microcentrifuge tube or a small glass vial).

-

Solubilization: Add the calculated volume of the chosen organic co-solvent (e.g., DMSO) to the solid.

-

Mixing: Cap the container securely and vortex vigorously for 30-60 seconds. Visually inspect to ensure all solid material has completely dissolved. If necessary, gently warm the solution to 30-37°C to aid dissolution.

-

Storage: Store the stock solution at -20°C in a tightly sealed container. For long-term storage, consider aliquoting into smaller, single-use volumes to minimize freeze-thaw cycles.

Protocol B: Preparation of the Final Aqueous Working Solution

Causality: This protocol is designed to minimize the risk of precipitation ("crashing out") when the hydrophobic compound is introduced into the aqueous buffer. By adding the organic stock to the larger volume of buffer while mixing, a rapid and uniform dispersion is achieved.

-

Equilibration: Allow the buffer for your experiment to reach the desired assay temperature (e.g., 25°C or 37°C).

-

Pipetting: Pipette the required volume of aqueous buffer into a new tube.

-

Dilution: While vortexing or vigorously pipetting the buffer, add the required volume of the Z-Phe-ONp stock solution (from Protocol A) directly into the buffer.

-

Crucial Insight: Always add the concentrated organic stock to the aqueous buffer, never the other way around. Reversing this order dramatically increases the likelihood of precipitation.

-

-

Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of Z-Phe-ONp, as hydrolysis will begin to occur, compromising the accuracy of your results.[7]

Workflow Visualization

The following diagram illustrates the complete workflow from solid reagent to final aqueous working solution.

Caption: Workflow for preparing Z-Phe-ONp working solutions.

Application Example: α-Chymotrypsin Activity Assay

Z-Phe-ONp is a chromogenic substrate for α-chymotrypsin. The enzyme specifically cleaves the peptide bond on the C-terminal side of the phenylalanine residue. This releases p-nitrophenol, which, at a pH above its pKa (~7.1), deprotonates to the p-nitrophenolate ion. This ion is bright yellow and can be quantified by measuring the increase in absorbance at 405-410 nm.

Protocol C: Chymotrypsin Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare 80 mM Tris-HCl containing 100 mM CaCl₂, adjusted to pH 7.8 at 25°C.[10][11]

-

Substrate Working Solution: Prepare a 1.0 mM Z-Phe-ONp solution by diluting your 25 mM DMSO stock 1:25 into the Assay Buffer. Prepare this solution immediately before use as per Protocol B.

-

Enzyme Solution: Dissolve chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Dilute further in 1 mM HCl to a working concentration (e.g., 20 µg/mL).[10][12] Store on ice.

-

-

Assay Procedure:

-

Set up a 96-well plate or spectrophotometer cuvettes.

-

Add Assay Buffer and the Substrate Working Solution to each well/cuvette.

-

Initiate the reaction by adding a small volume of the diluted chymotrypsin solution.

-

Immediately begin monitoring the change in absorbance at 410 nm over time at 25°C.

-

Table 3: Example Chymotrypsin Assay Parameters

| Parameter | Recommended Value | Rationale |

| Final Substrate Conc. | 0.1 - 1.0 mM | Should be near or above the Kₘ for the enzyme to ensure robust signal. |

| Final Enzyme Conc. | 1 - 10 µg/mL | Adjust to achieve a linear rate of product formation. |

| Final DMSO Conc. | ≤ 1% (v/v) | Minimizes potential solvent-induced inhibition of the enzyme. |

| Buffer System | 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8 | Optimal pH for chymotrypsin activity.[11][12] Ca²⁺ ions can stabilize the enzyme. |

| Wavelength | 405 - 410 nm | Wavelength for maximum absorbance of the p-nitrophenolate product. |

| Temperature | 25°C | Standard temperature for chymotrypsin activity assays.[12] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Precipitation upon dilution into buffer | 1. Final concentration exceeds aqueous solubility limit. 2. Inefficient mixing. 3. Order of addition was incorrect (buffer added to stock). | 1. Decrease the final concentration or increase the percentage of co-solvent (if tolerated by the assay). 2. Ensure vigorous vortexing or stirring during the addition of the stock solution. 3. Always add the small volume of stock to the large volume of buffer. |

| High background absorbance/rate in control wells (no enzyme) | 1. Spontaneous hydrolysis of Z-Phe-ONp. 2. Contaminated buffer or reagents. | 1. Ensure the buffer pH is not excessively basic. Prepare the working solution immediately before use. 2. Use fresh, high-purity water and reagents. |

| Inconsistent or non-reproducible results | 1. Incomplete dissolution of the initial solid. 2. Instability of the aqueous working solution over the course of the experiment. | 1. Visually confirm the stock solution is completely clear before use. 2. Prepare a fresh batch of the working solution for each experimental plate or run. |

References

-

The Royal Society of Chemistry. Protocol for enzyme assays.[Link]

-

Siddiqui, A., et al. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 151025, Z-Phe-ONp.[Link]

-

Bizzane, L., et al. Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent. Langmuir. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 587003, N-A-Cbz-L-lysine P-nitrophenyl ester.[Link]

-

Bizzane, L., et al. Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. PubMed. [Link]

-

Chavda, V.P., et al. Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization. PubMed. [Link]

-

Kocna, P., et al. A new, highly sensitive and specific assay for chymotrypsin. PubMed. [Link]

-

LookChem. N-Cbz-L-Phenylalanine (CAS 1161-13-3).[Link]

-

Tee, O.S., and Enos, J.A. Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. Canadian Journal of Chemistry. [Link]

-

Perdih, F., and Per-Carlsen, S. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? ResearchGate. [Link]

-

Vemavarapu, C., et al. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PubMed Central. [Link]

-

Goudar, J.S., et al. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

-

ResearchGate. The reaction scheme of hydrolysis of p-nitrophenyl esters.[Link]

Sources

- 1. CAS 3642-91-9: N-CBZ-?-Alanine p-nitrophenyl ester N-Carbo… [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Z-Phe-ONp | C23H20N2O6 | CID 151025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 12. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

Spectrophotometric Detection of Z-Phe-ONp Activity at 400 nm

Application Note & Protocol

Abstract & Principle

This guide details the spectrophotometric quantification of proteolytic activity using Z-Phe-ONp (N-Carbobenzoxy-L-phenylalanine p-nitrophenyl ester) as a chromogenic substrate. While primarily used to assay Chymotrypsin (EC 3.4.21.1) and Cathepsin G , this protocol is applicable to other serine proteases with specificity for hydrophobic residues (Phenylalanine) at the P1 position.

Mechanism of Action

The assay relies on the enzyme-catalyzed hydrolysis of the ester bond in Z-Phe-ONp. The reaction proceeds via an acyl-enzyme intermediate, releasing p-nitrophenol (pNP) .[1] Under neutral to alkaline conditions, p-nitrophenol dissociates into the p-nitrophenolate anion , which exhibits a strong yellow absorbance maximum at 400–410 nm .

Reaction Equation:

Graphviz: Reaction Mechanism & Pathway

Caption: Kinetic pathway of Z-Phe-ONp hydrolysis. The release of p-nitrophenol (Product 1) is the rate-limiting detection step.

Critical Technical Considerations (Expertise)

To ensure data integrity, researchers must address three specific challenges associated with Z-Phe-ONp:

-

Substrate Solubility (The "Crash" Risk): Z-Phe-ONp is highly hydrophobic. Diluting a stock solution directly into an aqueous buffer often causes micro-precipitation, leading to light scattering that falsely elevates absorbance readings.

-

Solution: Dissolve the stock in DMSO (Dimethyl Sulfoxide) or Isopropanol . Ensure the final solvent concentration in the assay does not exceed 5% (v/v) to avoid denaturing the enzyme.

-

-

Spontaneous Hydrolysis (Background Noise): p-Nitrophenyl esters are chemically unstable at alkaline pH (> 8.0).

-

Solution: Always run a Reagent Blank (Buffer + Substrate, no Enzyme). Subtract this slope from the enzymatic rate.

-

-

The pKa of p-Nitrophenol (Signal Intensity): The pKa of p-nitrophenol is approximately 7.15 .

-

At pH 7.8 (Chymotrypsin optimum), only ~80% of the product is in the yellow anionic form.

-

Protocol Choice: You can run a Continuous Assay (monitoring rate at pH 7.[2]8) or an Endpoint Assay (stopping with NaOH to shift pH to >10, ensuring 100% ionization).

-

Recommendation: This guide focuses on the Continuous Assay for kinetic accuracy, using an effective extinction coefficient (

).

-

Materials & Preparation

Reagents

| Component | Specification | Storage |

| Substrate | Z-L-Phe-p-nitrophenyl ester (Z-Phe-ONp) | -20°C, Desiccated |

| Solvent | DMSO (Anhydrous) | Room Temp (RT) |

| Buffer Base | Tris-Base or HEPES | RT |

| Stabilizer | Calcium Chloride ( | RT |

| Stop Solution | 0.1 N NaOH (for Endpoint only) | RT |

Stock Solution Preparation[3][4]

-

Assay Buffer (pH 7.8):

-

Substrate Stock (20 mM):

-

Weigh 8.4 mg of Z-Phe-ONp (MW: ~420.4 g/mol ).

-

Dissolve in 1.0 mL of DMSO .

-

Note: Prepare fresh daily. Do not store aqueous dilutions.

-

Experimental Protocol (Continuous Method)

Workflow Diagram

Caption: Step-by-step workflow for the continuous spectrophotometric assay.

Step-by-Step Procedure

Conditions: Temperature: 25°C | Path Length: 1 cm | Wavelength: 400 nm

-

Blank Setup:

-

Pipette 980 µL of Assay Buffer into a quartz or plastic semi-micro cuvette.

-

Add 20 µL of Substrate Stock (20 mM).

-

Mix by inversion (parafilm) or pipette tip. Do not vortex violently.

-

-

Test Sample Setup:

-

Pipette 960 µL of Assay Buffer into the test cuvette.

-

Add 20 µL of Enzyme Solution (concentration optimized to yield

per min). -

Incubate for 1–2 minutes to equilibrate temperature.

-

-

Initiation:

-

Add 20 µL of Substrate Stock to the Test Sample cuvette.

-

Final Volume: 1.0 mL.

-

Final Substrate Concentration: 0.4 mM.

-

-

Measurement:

-

Immediately place in the spectrophotometer.

-

Record absorbance at 400 nm every 10–15 seconds for 3–5 minutes.

-

Quality Check: The slope should be linear.[5] If it curves off, the substrate is depleted; dilute the enzyme and repeat.

-

Data Analysis & Calculations

Determine the Slope

Calculate the change in absorbance per minute (

Extinction Coefficient ( )

At pH 7.8, p-nitrophenol is not fully ionized. You must use the effective extinction coefficient or generate a standard curve.[6]

-

Standard

(pH 7.8): Approximately 13,500 M⁻¹cm⁻¹ (This varies by buffer ionic strength; empirical verification is best). -

Maximal

(pH > 10): 18,300 M⁻¹cm⁻¹ .

Calculate Activity (Units)

One Unit (U) is defined as the amount of enzyme releasing 1 µmol of p-nitrophenol per minute.[5]

| Parameter | Value (Standard Protocol) |

| Corrected Slope ( | |

| 1.0 mL (Total reaction volume) | |

| 13.5 (mM⁻¹cm⁻¹) Verify with std curve | |

| 1 cm (Light path) | |

| 0.02 mL (Volume of enzyme added) |

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Cloudy Reaction | Substrate precipitation | Use DMSO for stock; ensure final organic solvent < 5%. Add 0.01% Triton X-100 to buffer. |

| High Blank Rate | Spontaneous hydrolysis | Check buffer pH (should not exceed 8.0). Prepare fresh substrate stock. |

| Non-linear Rate | Substrate depletion or Enzyme instability | Dilute enzyme. Ensure |

| Low Signal | Low pH or Low Activity | Verify pH is > 7.0. If pH < 7.0 is required, measure at 340 nm (isosbestic point) or 320 nm. |

References

-

Humble, E. (1974). Spectrophotometric determination of chymotrypsin activity. Anal.[1][7][8] Biochem., 62(2), 436-443. (Classic reference for p-nitrophenyl ester assays).

- Bender, M. L., et al. (1966). The Mechanism of Action of Chymotrypsin. J. Am. Chem. Soc.

Sources

- 1. scielo.sa.cr [scielo.sa.cr]

- 2. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.cn]

- 3. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. neb.com [neb.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. rsc.org [rsc.org]

Precision in Proteolysis: A Guide to Active Site Titration of Proteases Using Z-Phe-ONp

For researchers, scientists, and drug development professionals engaged in the study of proteases, the accurate determination of active enzyme concentration is a critical prerequisite for reliable kinetic analysis and inhibitor screening. While total protein concentration can be readily determined by various methods, these do not distinguish between active and inactive enzyme populations. Active site titration stands as the gold standard for quantifying functional enzyme molecules. This application note provides a detailed guide to the theory and practice of active site titration for proteases, with a specific focus on the use of N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp) as a titrant, particularly for chymotrypsin and related serine proteases.

The Imperative of Knowing Your Active Enzyme Concentration

The total concentration of a protease in a sample often overestimates the catalytically competent fraction. Denaturation, misfolding, or proteolytic degradation can render a portion of the enzyme molecules inactive. Relying on total protein concentration for kinetic studies can lead to significant underestimation of turnover numbers (kcat) and misinterpretation of inhibitor potency (Ki). Active site titration circumvents this ambiguity by specifically measuring the concentration of enzyme molecules capable of substrate binding and catalysis.[1]

The Principle of "Burst" Kinetics with Chromogenic Substrates

Active site titration with substrates like Z-Phe-ONp leverages a phenomenon known as "burst" kinetics.[1][2] The reaction between a serine protease and a p-nitrophenyl ester substrate proceeds in two distinct phases:

-

A rapid initial "burst": In this pre-steady-state phase, the enzyme rapidly cleaves the ester bond of the substrate. This results in the formation of a stable acyl-enzyme intermediate and the stoichiometric release of one molecule of p-nitrophenol per active enzyme molecule.[2][3][4]

-

A slower, steady-state phase: Following the initial burst, the acyl-enzyme intermediate is slowly hydrolyzed by water, regenerating the free enzyme. This turnover is significantly slower than the initial acylation, resulting in a linear, zero-order release of p-nitrophenol.[4][5]

By monitoring the absorbance of the released p-nitrophenolate, which is a yellow-colored chromophore, the concentration of active enzyme can be determined from the magnitude of the initial burst.[2]

Mechanism of Z-Phe-ONp with Chymotrypsin: A Two-Act Play

Z-Phe-ONp is an ideal titrant for chymotrypsin due to the enzyme's preference for cleaving peptide bonds C-terminal to aromatic amino acids like phenylalanine.[6][7] The catalytic triad in the chymotrypsin active site (Serine-195, Histidine-57, and Aspartate-102) orchestrates the hydrolysis.[3][8]

Act 1: Acylation (The "Burst")

-

Substrate Binding: Z-Phe-ONp binds to the active site of chymotrypsin, with the phenylalanine side chain fitting into the enzyme's hydrophobic S1 pocket.[2][6][9]

-

Nucleophilic Attack: The hydroxyl group of Serine-195, made highly nucleophilic by Histidine-57, attacks the carbonyl carbon of the Z-Phe-ONp ester bond.[2][3]

-

Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate, which is stabilized by the "oxyanion hole" within the active site.[3]

-

Acyl-Enzyme Formation and Product Release: The intermediate collapses, leading to the cleavage of the p-nitrophenyl ester bond. The p-nitrophenol is released, and a stable acyl-enzyme intermediate is formed, with the Z-Phe moiety covalently attached to Serine-195.[2][3] This completes the rapid burst phase.

Act 2: Deacylation (Steady-State Turnover)

-

Water Enters: A water molecule enters the active site.

-

Hydrolysis: The water molecule, activated by Histidine-57, attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Release of the Acyl Group and Enzyme Regeneration: This leads to the hydrolysis of the acyl-enzyme bond, releasing the Z-Phe product and regenerating the free, active enzyme. This deacylation step is the rate-limiting step in the overall reaction.[2][4]

Caption: Step-by-step workflow for active site titration using Z-Phe-ONp.

Step-by-Step Methodology

-

Reagent Preparation:

-

Assay Buffer: Prepare 80 mM Tris-HCl buffer and adjust the pH to 7.8 at 25°C. The pH is crucial as the extinction coefficient of p-nitrophenol is pH-dependent. [10] * Z-Phe-ONp Stock Solution: Accurately weigh Z-Phe-ONp and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol) to create a concentrated stock solution (e.g., 10 mM). Z-Phe-ONp is poorly soluble in aqueous solutions.

-

Enzyme Solution: Prepare a stock solution of your protease in a suitable buffer (e.g., 1 mM HCl to prevent autolysis for chymotrypsin) at a concentration estimated to be in the low micromolar range. [11]

-

-

Spectrophotometer Setup:

-

Assay Execution:

-

In a 1 cm path length cuvette, add the assay buffer and the enzyme solution to a final volume of, for example, 1 mL. The final enzyme concentration should be in the range of 1-10 µM.

-

Place the cuvette in the spectrophotometer and zero the absorbance.

-

To initiate the reaction, add a small volume of the Z-Phe-ONp stock solution to the cuvette. The final concentration of Z-Phe-ONp should be in excess of the enzyme concentration (e.g., 100-200 µM) to ensure saturation of all active sites.

-

Quickly mix the contents of the cuvette by inversion and immediately start recording the absorbance at 410 nm as a function of time for 2-5 minutes.

-

Data Analysis and Calculation

-

Plot the Data: Plot the absorbance at 410 nm versus time (in seconds). The resulting graph should show an initial rapid increase (the "burst") followed by a slower, linear increase (the steady-state).

-

Determine the Burst Amplitude (π): Extrapolate the linear, steady-state portion of the curve back to time zero. The y-intercept of this extrapolated line represents the magnitude of the initial burst (π) in absorbance units.

-

Calculate Active Enzyme Concentration: Use the Beer-Lambert law to calculate the concentration of the active enzyme ([E]₀):

[E]₀ = π / (ε × l)

Where:

-

[E]₀ is the active enzyme concentration (in M).

-

π is the burst amplitude (in absorbance units).

-

ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength of the assay. At pH ≥ 8.0 and 410 nm, a commonly used value is approximately 18,000 M⁻¹cm⁻¹. [13][14]It is highly recommended to determine this value experimentally under your specific assay conditions.

-

l is the path length of the cuvette (typically 1 cm).

-

| Parameter | Symbol | Description | Typical Value |

| Burst Amplitude | π | Y-intercept of the extrapolated steady-state line | Measured from the graph |

| Molar Extinction Coefficient | ε | Absorbance of a 1 M solution of p-nitrophenol | ~18,000 M⁻¹cm⁻¹ at pH ≥ 8.0, 410 nm [13][14] |

| Path Length | l | The width of the cuvette | 1 cm |

| Active Enzyme Concentration | [E]₀ | Calculated concentration of functional enzyme | Calculated |

Troubleshooting and Considerations

-

No Burst Observed:

-

The enzyme may be inactive.

-

The enzyme concentration may be too low to detect a burst.

-

The substrate concentration may be insufficient to saturate the enzyme.

-

-

Precipitation upon Substrate Addition:

-

The final concentration of the organic solvent from the substrate stock may be too high, causing the enzyme to precipitate. Keep the volume of added organic solvent to a minimum (e.g., <5% of the total reaction volume).

-

-

Rapid Steady-State Rate:

-

If the deacylation step is not significantly slower than acylation, the burst will be less distinct. This can be the case for some proteases or with certain substrates.

-

-

Substrate Instability:

-

p-Nitrophenyl esters can undergo spontaneous hydrolysis, especially at alkaline pH. It is important to run a control reaction without the enzyme to measure the rate of spontaneous hydrolysis and subtract this from the enzyme-catalyzed reaction rate.

-

Conclusion

Active site titration using Z-Phe-ONp is a powerful and reliable method for determining the concentration of functionally active chymotrypsin and related proteases. By understanding the underlying principles of burst kinetics and carefully controlling experimental parameters, researchers can obtain accurate and reproducible data that is essential for meaningful kinetic characterization and the development of novel protease-targeted therapeutics. This application note provides the foundational knowledge and a practical protocol to successfully implement this crucial technique in the laboratory.

References

-

Filo. (2025, May 13). Active Site Titration We have seen that the hydrolysis of p-nitrophenylac.. Available from: [Link]

-

ResearchGate. active site titration. Available from: [Link]

-

Quora. (2018, November 25). What is active site titration, and how is it performed? Available from: [Link]

-

Pearson. Chymotrypsin's Catalytic Mechanism: Videos & Practice Problems. Available from: [Link]

-

California State University, Northridge. Chymotrypsin: A serine protease Reaction Mechanism Step-wise reaction. Available from: [Link]

-

Kostetsky, P. V. (2007). Location and volume of the active site of chymotrypsin. Biochemistry (Moscow), 72(4), 392–397. Available from: [Link]

-

Chemistry LibreTexts. (2020, February 17). 9.3: Chymotrypsin- A Case Study. Available from: [Link]

-

New England Biolabs. p-Nitrophenyl Phosphate (PNPP). Available from: [Link]

-

Castillo, M. J., et al. (1979). Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration. Analytical Biochemistry, 99(1), 53–60. Available from: [Link]

-

University of Massachusetts. The Active Site of Chymotrypsin. Available from: [Link]

-

Open Library Publishing Platform. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC2580: Introduction to Biochemistry*. Available from: [Link]

-

Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Available from: [Link]

-

Rojas, K., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical approach. Uniciencia, 34(2), 236-251. Available from: [Link]

-

Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin. Available from: [Link]

-